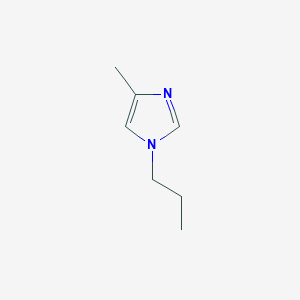

4-Methyl-1-propyl-1H-imidazole

Description

4-Methyl-1-propyl-1H-imidazole is an imidazole derivative characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms. The compound features a methyl group at the 4-position and a propyl group at the 1-position of the imidazole core . Imidazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the imidazole ring significantly influences physicochemical properties such as solubility, stability, and reactivity, as well as biological activity .

Properties

CAS No. |

144748-25-4 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-methyl-1-propylimidazole |

InChI |

InChI=1S/C7H12N2/c1-3-4-9-5-7(2)8-6-9/h5-6H,3-4H2,1-2H3 |

InChI Key |

SCHMIVXQOZZUFW-UHFFFAOYSA-N |

SMILES |

CCCN1C=C(N=C1)C |

Canonical SMILES |

CCCN1C=C(N=C1)C |

Synonyms |

1H-Imidazole,4-methyl-1-propyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propyl-1H-imidazole typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of 4-Methyl-1-propyl-1H-imidazole often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-1-propyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs. alkyl groups : The methoxy group in 4-Methoxy-2-propyl-1H-imidazole increases polarity and solubility compared to the methyl group in the target compound.

- Salt formation : The dihydrochloride salt in improves aqueous solubility, a critical factor in drug formulation.

- Ester functionality : The carboxylic ester in introduces reactivity for further derivatization, contrasting with the inert alkyl groups in the target compound.

Crystallographic and Computational Tools

- SHELX programs : Widely used for small-molecule crystallography, aiding in structural validation of imidazole derivatives.

- ORTEP-3 : Provides graphical representations of crystal structures, critical for analyzing steric effects in substituted imidazoles.

Research Findings and Implications

Position-Specific Reactivity : The 4-position’s methyl group in the target compound offers stability, whereas analogs with methoxy or hydroxy groups (e.g., ) exhibit enhanced reactivity for further functionalization.

Biological Activity : Bulky substituents (e.g., diphenyl groups in ) correlate with improved receptor binding, suggesting that modifying the target compound’s propyl group could optimize pharmacokinetics.

Synthetic Efficiency : Shorter routes, such as Grignard reactions in , highlight opportunities to streamline the synthesis of 4-Methyl-1-propyl-1H-imidazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.